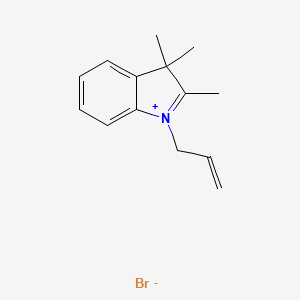![molecular formula C20H18N2O5 B14182992 N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine CAS No. 918440-77-4](/img/structure/B14182992.png)
N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine is a chemical compound with the molecular formula C20H18N2O5 It is a derivative of L-tyrosine, an amino acid, and contains a quinoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine typically involves the reaction of quinoline derivatives with L-tyrosine. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . The reaction conditions often include heating the reactants under reflux in a suitable solvent, such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
L-Tyrosine: The parent amino acid with different biological functions.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine is unique due to its combination of a quinoline moiety with an amino acid, providing a versatile scaffold for drug development and other applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research.
特性
CAS番号 |
918440-77-4 |
|---|---|
分子式 |
C20H18N2O5 |
分子量 |
366.4 g/mol |
IUPAC名 |
(2S)-3-(4-hydroxyphenyl)-2-(quinolin-3-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H18N2O5/c23-16-7-5-13(6-8-16)10-18(19(24)25)22-20(26)27-12-14-9-15-3-1-2-4-17(15)21-11-14/h1-9,11,18,23H,10,12H2,(H,22,26)(H,24,25)/t18-/m0/s1 |
InChIキー |
PYQKGZVGSKWTJL-SFHVURJKSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)
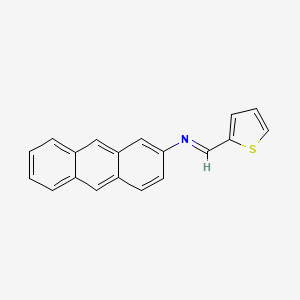
![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)
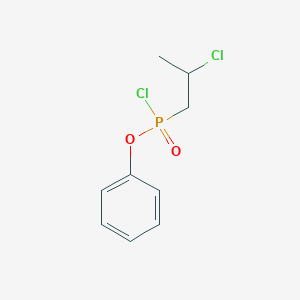

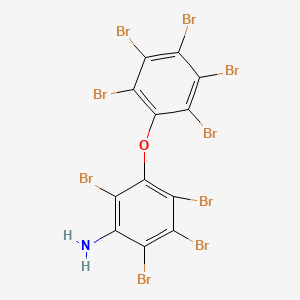
![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
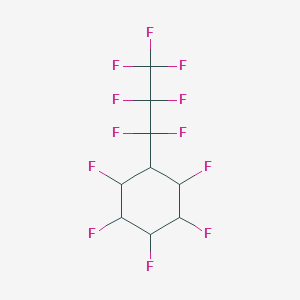
![5-[(3-Phenyl-1H-inden-2-yl)methyl]benzene-1,2,4-tricarbonitrile](/img/structure/B14182966.png)
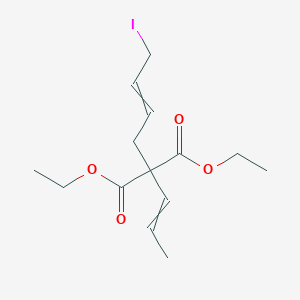

![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)
![(5S)-3-[(1R)-2-hydroxy-1-phenylethyl]-5-(iodomethyl)-1,3-oxazolidin-2-one](/img/structure/B14183010.png)
